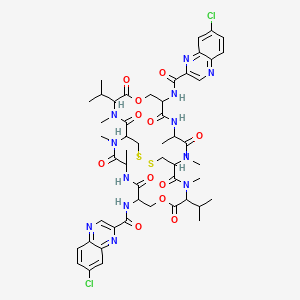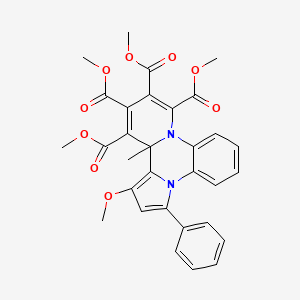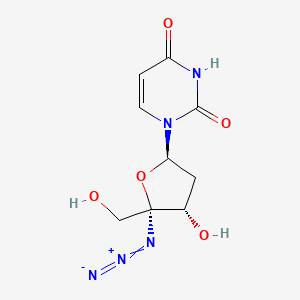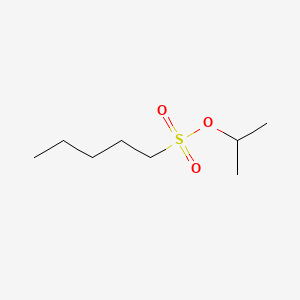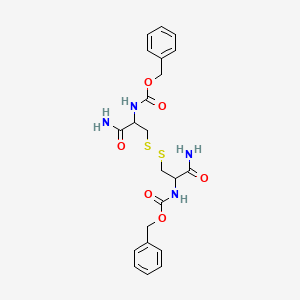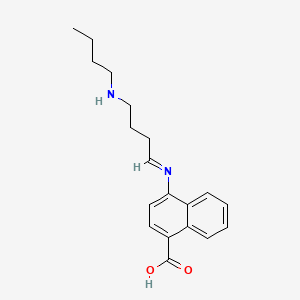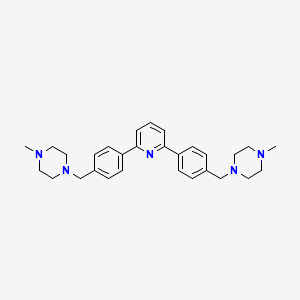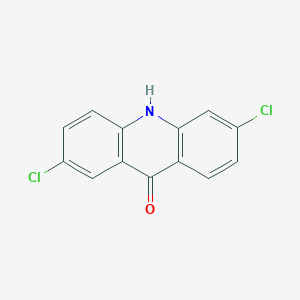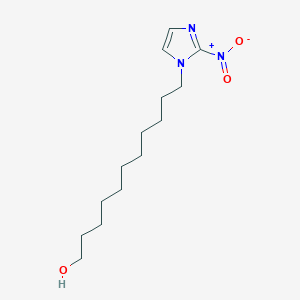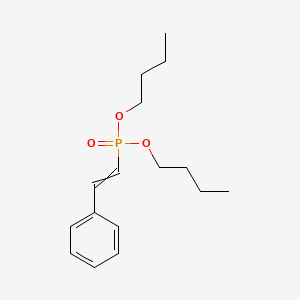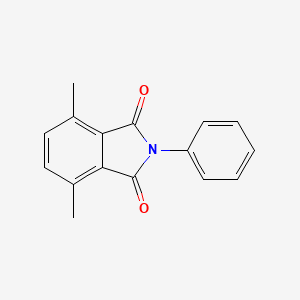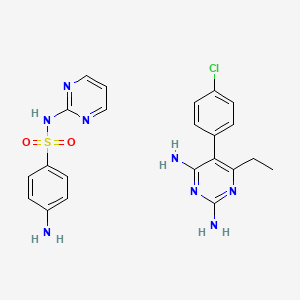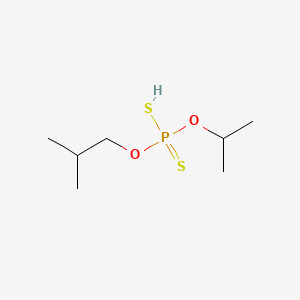
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane is a chemical compound with the molecular formula C4H10OPS2. It is known for its unique structure, which includes both sulfur and phosphorus atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of appropriate alkyl halides with phosphorus pentasulfide (P4S10) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or phosphorus atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted phosphane derivatives.
Scientific Research Applications
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The sulfur and phosphorus atoms play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate specific pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Methyl-propan-2-yloxy-sulfanylidene-sulfido-lambda5-phosphane: Similar structure but different alkyl groups.
Ethyl-propan-2-yloxy-sulfanylidene-sulfido-lambda5-phosphane: Another analog with ethyl groups instead of methyl.
Uniqueness
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane stands out due to its specific combination of functional groups, which imparts unique reactivity and properties
Properties
CAS No. |
769878-53-7 |
|---|---|
Molecular Formula |
C7H17O2PS2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O2PS2/c1-6(2)5-8-10(11,12)9-7(3)4/h6-7H,5H2,1-4H3,(H,11,12) |
InChI Key |
IYQRQKHKWJUYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=S)(OC(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


